molecular formula C10H17N3O B13304521 4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine

4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13304521
M. Wt: 195.26 g/mol
InChI Key: HQPOWWHNPQSITF-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an ethyl group, a methyl group, and an oxolan-3-yl group attached to the pyrazole ring, making it a unique and potentially interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction typically requires a catalyst and can be carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazole: Lacks the amine group, which may affect its reactivity and applications.

    4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.

    4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-carboxylic acid: Features a carboxyl group, which can influence its acidity and reactivity.

Uniqueness

4-Ethyl-1-methyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine is unique due to the presence of the amine group, which can participate in a variety of chemical reactions and interactions. This functional group may also impart specific biological activities, making the compound a valuable target for research and development.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(oxolan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-3-8-9(7-4-5-14-6-7)12-13(2)10(8)11/h7H,3-6,11H2,1-2H3

InChI Key

HQPOWWHNPQSITF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2CCOC2)C)N

Origin of Product

United States

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